molecular formula C19H19N3O3S2 B11021878 Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11021878
M. Wt: 401.5 g/mol
InChI Key: SWIKMWARBNSSOQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a bifunctional thiazole derivative characterized by two distinct thiazole rings. The first thiazole ring (position 2) is substituted with a [(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino group, while the second thiazole (position 5) features a propan-2-yl substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where thiazole moieties are pharmacologically relevant (e.g., kinase inhibition or anticancer activity) .

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 2-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H19N3O3S2/c1-10(2)15-14(18(24)25-4)21-19(27-15)22-17(23)16-13(20-11(3)26-16)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,21,22,23)

InChI Key

SWIKMWARBNSSOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole core. This method involves the reaction of α-halocarbonyl compounds with thioamides or thioureas. For the target compound, methyl 2-aminothiazole-4-carboxylate serves as a critical intermediate.

Procedure :

  • Methyl α-chloroacetoacetate reacts with a substituted thioamide (e.g., 2-methyl-4-phenyl-1,3-thiazole-5-carbothioamide) in anhydrous ethanol under reflux.

  • Cyclization occurs via nucleophilic substitution, forming the thiazole ring.

  • The product is purified via silica gel chromatography, yielding the intermediate with >70% efficiency.

Coupling of Thiazole Intermediates

The final compound requires coupling between two thiazole units. A peptide-like bond is formed between the amino group of one thiazole and the carbonyl group of another.

Key Steps :

  • Activation of the carbonyl group in 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.

  • Reaction of the acid chloride with methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate in the presence of a base (e.g., triethylamine).

  • Isolation via recrystallization from ethanol/water mixtures.

Intermediate Synthesis and Characterization

Synthesis of 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid

This intermediate is prepared through oxidation of 4-methyl-5-(2-hydroxyethyl)thiazole using chromium-based oxidants in a biphasic system:

Reaction Conditions :

  • Oxidizing Agent : CrO₃ or Na₂Cr₂O₇ (1.2–2.5 equiv)

  • Solvent System : Water/organic solvent (e.g., benzene or dichloromethane)

  • Acid Catalyst : H₂SO₄ (2.0–4.0 equiv)

  • Yield : 54–68%

Mechanism :
The oxidation proceeds via radical intermediates, with the organic phase sequestering the aldehyde product to prevent over-oxidation.

Methyl 2-Amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Synthesized via bromination of a β-ketoester followed by cyclization with thiourea:

  • Bromination : Methyl acetoacetate treated with N-bromosuccinimide (NBS) under UV light forms methyl α-bromoacetoacetate.

  • Cyclization : Reaction with thiourea in ethanol yields the thiazole ring.

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF) enhance coupling reaction rates but may require lower temperatures (0–5°C) to suppress side reactions.

  • Non-polar solvents (e.g., toluene) improve yields in oxidation steps by facilitating phase separation.

Catalytic Additives

  • Triethylamine : Neutralizes HCl generated during acyl chloride formation, preventing protonation of the amine nucleophile.

  • Silica-supported acids : Improve cyclization efficiency in Hantzsch reactions.

Analytical Characterization

Spectroscopic Data

Intermediate ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid7.8 (s, 1H, thiazole-H), 2.6 (s, 3H, CH₃)165.2 (C=O), 152.1 (C-S)1710 (C=O), 1240 (C-N)
Methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate6.2 (s, 1H, NH₂), 3.8 (s, 3H, OCH₃)168.4 (COOCH₃), 115.3 (C-N)3300 (N-H), 1675 (C=O)

Purity Assessment

  • HPLC : >95% purity achieved using C18 columns with acetonitrile/water gradients.

  • Melting Point : 148–152°C (decomposition observed above 160°C).

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Key Advantage Limitation
Hantzsch + Acylation432%ScalableLow yield in coupling step
Bromination + Cyclization345%High intermediate purityRequires toxic brominating agents
Solid-Phase Synthesis528%Amenable to automationHigh cost of resins

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Biological Activities

The biological activities of Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate have been the subject of various studies:

Anticancer Properties

Research has indicated that compounds containing thiazole moieties exhibit potent anticancer activity. Studies have shown that this specific compound can inhibit the proliferation of cancer cells, particularly in prostate cancer and melanoma models. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Thiazole derivatives have also demonstrated significant antimicrobial properties against a range of pathogens. This compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Anti-inflammatory Effects

Recent studies suggest that thiazoles can modulate inflammatory pathways, making this compound a candidate for treating inflammatory diseases. It may inhibit pro-inflammatory cytokines and reduce oxidative stress markers.

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives in various biological contexts:

  • Prostate Cancer Study : A study published in Der Pharma Chemica highlighted the synthesis of thiazole derivatives and their cytotoxic effects on prostate cancer cells, suggesting that modifications to the thiazole structure can enhance potency against cancer cells .
  • Antimicrobial Efficacy : Research in Molecules demonstrated that thiazoles exhibit broad-spectrum antimicrobial activity. This compound was tested against several bacterial strains with promising results .
  • Inflammation Model : A recent publication investigated the anti-inflammatory properties of thiazoles in animal models, showing a reduction in inflammation markers upon treatment with this compound .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits proliferation and induces apoptosis in cancer cells
Antimicrobial ActivityEffective against various bacterial strains
Anti-inflammatory EffectsModulates inflammatory pathways

Mechanism of Action

The mechanism by which Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous thiazole derivatives, focusing on substituents, molecular properties, and bioactivity.

Structural Comparison

Thiazole derivatives often exhibit bioactivity modulated by substituent patterns. Key analogs include:

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS 80625-18-9) Substituents: Amino group at position 2, phenyl at position 3. Simpler structure with fewer steric hindrances but reduced functional complexity. Molecular weight: 248.28 g/mol. Role: Intermediate in synthesizing bioactive thiazoles .

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Substituents: Methyl at position 4, pyridinyl at position 2. Applications: Explored in anticancer research due to kinase inhibition .

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

  • Substituents: Fluorophenyl and triazole-pyrazole hybrids.
  • Structural Planarity: Largely planar except for one perpendicular fluorophenyl group, influencing crystallinity .

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1) Substituents: Acetyl at position 5, amino at position 2. Molecular weight: 156.20 g/mol. Limitations: Toxicity uncharacterized, limiting therapeutic use .

Functional and Bioactivity Comparison

Compound Key Substituents Molecular Weight (g/mol) Bioactivity/Application Source
Target Compound Dual thiazole, propan-2-yl, phenyl ~435.5 (estimated) Potential anticancer (thiazole motif) N/A
Methyl 2-amino-5-phenyl-thiazole-4-carboxylate Amino, phenyl 248.28 Synthetic intermediate
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Methyl, pyridinyl ~300 (estimated) Kinase inhibition, anticancer
Compound 5 (Fluorophenyl-thiazole) Fluorophenyl, triazole-pyrazole ~500 (estimated) Structural studies
1-(2-Amino-4-methyl-thiazol-5-yl)ethanone Acetyl, amino 156.20 Uncharacterized toxicity

Key Observations:

  • Lipophilicity : The methyl ester (target) vs. ethyl ester (e.g., ) affects metabolic stability; methyl esters are typically hydrolyzed faster, influencing half-life.
  • Bioactivity Potential: Thiazole derivatives with pyridinyl () or fluorophenyl () groups show kinase inhibition or structural robustness, suggesting the target compound may share similar mechanisms.

Research Findings and Gaps

  • Structural Insights : The dual thiazole system in the target compound may adopt a planar conformation similar to , but the propan-2-yl group could disrupt crystallinity, complicating structural analysis.
  • Bioactivity Data : While thiazole derivatives are prominent in anticancer research (e.g., ), specific data on the target compound’s efficacy or toxicity is absent in the provided evidence.
  • Toxicological Gaps : Analogous compounds like lack thorough toxicity profiles, highlighting a need for in vitro/in vivo studies on the target compound.

Biological Activity

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antibacterial, and anticonvulsant properties, supported by relevant research findings and data tables.

Structure and Synthesis

The compound's structure features a thiazole ring system which is known for its bioactive potential. The synthesis typically involves multi-step reactions that yield various thiazole derivatives with varying substituents that can significantly influence their biological properties.

Anticancer Activity

Thiazole derivatives are recognized for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In a study evaluating several thiazole derivatives, the compound showed IC50 values less than 30 µM against multiple cancer cell lines such as A549 (lung cancer), HT29 (colon cancer), and MKN45 (gastric cancer) .
    • Another study highlighted that the presence of specific substituents on the thiazole ring enhances cytotoxicity, particularly when electron-donating groups are present .

Data Table: Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Reference
Methyl 2-{...}A549< 30
Methyl 2-{...}HT29< 30
Methyl 2-{...}MKN45< 30

Antibacterial Activity

The compound has also been assessed for its antibacterial properties. Thiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

Findings

  • Antibacterial Efficacy :
    • In vitro studies demonstrated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like oxytetracycline .
    • Specific thiazole derivatives displayed enhanced activity against resistant strains such as MRSA and Pseudomonas aeruginosa.

Data Table: Antibacterial Activity

Compound NameBacterial StrainMIC (µg/mL)Reference
Methyl 2-{...}E. coli7.8
Methyl 2-{...}B. cereus15.6
Methyl 2-{...}MRSA< MIC of standard antibiotics

Anticonvulsant Activity

Emerging research has indicated potential anticonvulsant effects for certain thiazole derivatives. The structure-activity relationship (SAR) suggests that modifications in the thiazole ring can enhance anticonvulsant properties.

Research Insights

  • Activity Evaluation :
    • Compounds similar to this compound have shown promise in reducing seizure activity in animal models .
    • The presence of specific functional groups was correlated with increased efficacy in seizure models.

Q & A

Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including cyclization of thiazole precursors and amide coupling. Critical steps include:

  • Formation of the thiazole core via Hantzsch thiazole synthesis.
  • Amide bond formation using coupling reagents (e.g., EDCI or DCC) under inert atmospheres.
  • Esterification of the carboxylate group using methanol and acid catalysts. Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst loading) via HPLC or TLC .
ParameterTypical RangeImpact on Yield
Temperature60–80°C±15% efficiency
SolventDMF/THFPolarity affects intermediate stability
Catalyst1–2 mol% Pd(PPh₃)₄Critical for coupling

Q. Which spectroscopic methods are essential for structural characterization?

  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., ester carbonyl at ~165–170 ppm, thiazole protons at 7–8 ppm).
  • FTIR : Confirms amide (1650 cm⁻¹) and ester (1720 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What biological activities are hypothesized based on structural analogs?

Similar thiazole-carboxylates exhibit:

  • Enzyme inhibition : Targeting kinases or proteases via hydrogen bonding with the amide group.
  • Antimicrobial activity : Disruption of bacterial cell wall synthesis.
  • Anticancer potential : Apoptosis induction via ROS modulation. Screening involves in vitro assays (e.g., MIC for antimicrobials, MTT assays for cytotoxicity) .

Q. How is purity validated, and what are common impurities?

  • HPLC-DAD : Quantifies purity (>95% required for research use).
  • TGA/DSC : Detects residual solvents (e.g., DMF) or decomposition. Common impurities include unreacted thiazole precursors or hydrolyzed ester byproducts .

Q. What computational tools predict solubility and logP?

  • ChemAxon : Estimates logP (~3.5, indicating moderate lipophilicity).
  • COSMO-RS : Predicts solubility in polar solvents (e.g., DMSO). Experimental validation via shake-flask method is recommended .

Advanced Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

DoE minimizes trial-and-error by systematically varying parameters:

  • Central Composite Design : Tests temperature, solvent ratio, and catalyst concentration.
  • Response Surface Methodology : Models yield vs. variables to identify optimal ranges. Statistical software (e.g., JMP) generates Pareto charts to rank factor significance .

Q. What mechanistic insights guide the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulates binding to kinase ATP pockets (e.g., EGFR).
  • Docking Studies (AutoDock Vina) : Predicts binding affinity (∆G ≈ -9.5 kcal/mol).
  • SAR Analysis : Modifying the propan-2-yl group alters steric hindrance and affinity .

Q. How are contradictory bioactivity results resolved?

  • Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across replicates.
  • Off-Target Screening : Use kinome-wide profiling to rule out non-specific effects.
  • Metabolite Identification (LC-MS/MS) : Check for in situ degradation .

Q. What strategies improve metabolic stability in preclinical studies?

  • Isotope Labeling (14^14C) : Tracks metabolic pathways in hepatocyte assays.
  • Prodrug Design : Masking the ester group with enzymatically cleavable moieties.
  • CYP450 Inhibition Assays : Identifies metabolic hotspots .

Q. How does stereochemistry influence activity, and how is it controlled?

  • Chiral HPLC : Separates enantiomers (if present) for individual testing.
  • X-ray Crystallography : Resolves absolute configuration of the amide bond.
  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce stereocontrol .

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